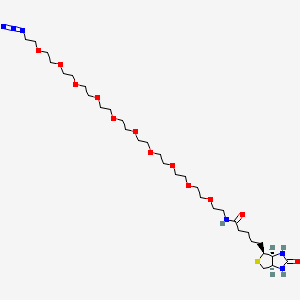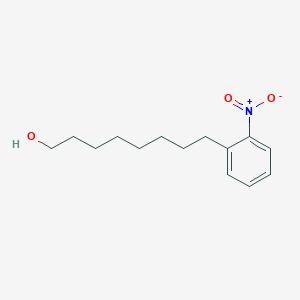
8-(2-Nitrophenyl)octan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneoctanol, 2-nitro- is an organic compound characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an octanol chain. Nitro compounds are significant in various fields due to their unique chemical properties and reactivity. Benzeneoctanol, 2-nitro- is used in diverse applications, including organic synthesis, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneoctanol, 2-nitro- typically involves the nitration of benzeneoctanol. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile .
Industrial Production Methods: In industrial settings, the production of Benzeneoctanol, 2-nitro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process .
Types of Reactions:
Oxidation: Benzeneoctanol, 2-nitro- can undergo oxidation reactions to form corresponding nitro alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products:
Oxidation: Nitro alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzeneoctanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneoctanol, 2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzeneoctanol, 2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Nitrobenzene: Similar in structure but lacks the octanol chain.
2-Nitrophenol: Contains a hydroxyl group instead of an octanol chain.
2-Nitroaniline: Contains an amino group instead of an octanol chain.
Uniqueness: Benzeneoctanol, 2-nitro- is unique due to the presence of both a nitro group and an octanol chain, which imparts distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler nitro compounds .
Eigenschaften
CAS-Nummer |
100891-25-6 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
8-(2-nitrophenyl)octan-1-ol |
InChI |
InChI=1S/C14H21NO3/c16-12-8-4-2-1-3-5-9-13-10-6-7-11-14(13)15(17)18/h6-7,10-11,16H,1-5,8-9,12H2 |
InChI-Schlüssel |
BPSZJMNIGIRSAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCCCCCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)
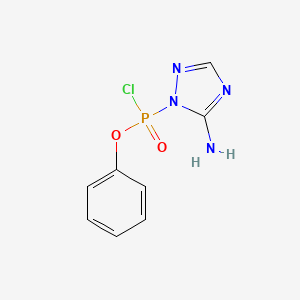

![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
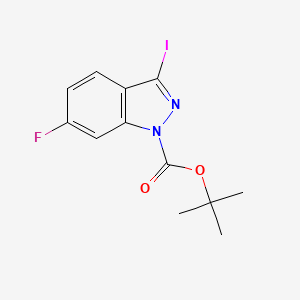
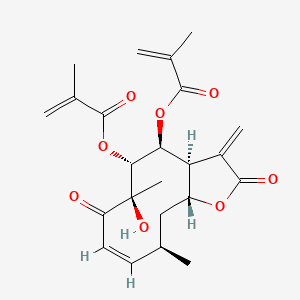
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
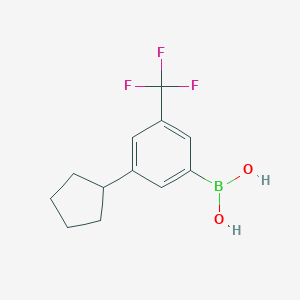
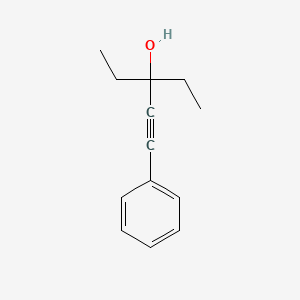
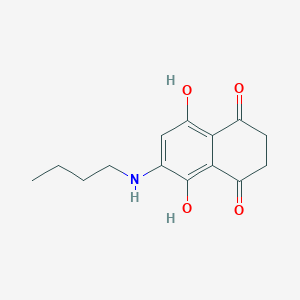
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
